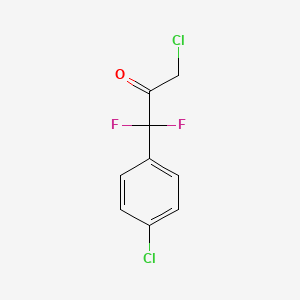![molecular formula C22H16BrNO4 B6231449 3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid CAS No. 1536367-22-2](/img/no-structure.png)
3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid, or 3-Br-5-FMABA, is a synthetic compound commonly used in laboratory experiments and scientific research. It is a member of the benzoic acid family, and is derived from 9H-fluorene and methoxycarbonylamine. It is a versatile compound, with many potential applications in scientific research.
科学研究应用
3-Br-5-FMABA has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as a fluorescent probe for imaging, and as a potential drug candidate for the treatment of cancer. It has also been used in studies of protein-protein interactions, and as a tool for the study of protein-DNA interactions.
作用机制
The mechanism of action of 3-Br-5-FMABA is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of proteins. This inhibition is believed to be due to the compound's ability to bind to the active site of the enzyme, thus preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-FMABA are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of proteins, and may also have an effect on the regulation of gene expression. In addition, it has been shown to affect the activity of certain receptors, such as the serotonin receptor.
实验室实验的优点和局限性
The use of 3-Br-5-FMABA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized in high yields. Additionally, it is a stable compound, and is not prone to decomposition. However, it is important to note that 3-Br-5-FMABA is a potent inhibitor of certain enzymes, and thus should be used with caution in laboratory experiments.
未来方向
The potential future directions for 3-Br-5-FMABA are numerous. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as a drug candidate for the treatment of cancer, or as a tool for the study of protein-DNA interactions. Finally, further research could be done to explore its potential applications in imaging and other areas of scientific research.
合成方法
The synthesis of 3-Br-5-FMABA begins with the reaction of 9H-fluorene and methoxycarbonylamine. This reaction is carried out in a solvent, such as acetonitrile, and yields the desired compound in high yield. The reaction is typically performed at a temperature of 80°C for a period of two hours. The product is then purified by recrystallization in a suitable solvent.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-nitrobenzoic acid", "9H-fluorene", "methyl 4-bromobenzoate", "sodium hydride", "dimethylformamide", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using sodium hydride and dimethylformamide", "Step 2: Protection of the amine group in 3-aminobenzoic acid with methyl 4-bromobenzoate using triethylamine and acetic anhydride to form methyl 4-benzyloxycarbonylamino-3-bromobenzoate", "Step 3: Reduction of the nitro group in 9H-fluorene to form 9H-fluorene-9-methanol using sodium hydride and methanol", "Step 4: Activation of the carboxylic acid group in methyl 4-benzyloxycarbonylamino-3-bromobenzoate with N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide to form the corresponding active ester", "Step 5: Coupling of the active ester with 9H-fluorene-9-methanol to form methyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-bromobenzoate", "Step 6: Hydrolysis of the ester group in methyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-bromobenzoate using hydrochloric acid to form 3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid", "Step 7: Purification of the product using column chromatography with ethyl acetate and water as eluents" ] } | |
CAS 编号 |
1536367-22-2 |
产品名称 |
3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid |
分子式 |
C22H16BrNO4 |
分子量 |
438.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



